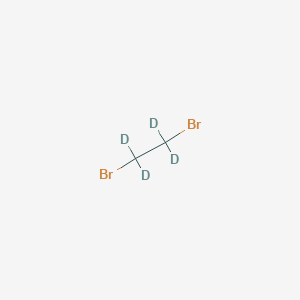![molecular formula C30H48NO10P B144265 [3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate CAS No. 126688-54-8](/img/structure/B144265.png)
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate is a member of the phosphazomycin family, which are natural products secreted by various streptomycetes. These compounds are known for their antifungal and antitumor activities. This compound, in particular, has been isolated and characterized for its strong antifungal properties .
準備方法
Synthetic Routes and Reaction Conditions
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate is typically isolated from the fermentation broth of Streptomyces sp. HK-803. The strain is cultured at 28°C for 90 hours in a tank fermenter containing a specific production medium. The culture broth is then filtered, and the mycelial cake is extracted with 70% aqueous acetone. The resulting solution is subjected to chromatography on a column of MCI-GEL (CHP-20P) packed with 50% aqueous acetone. Fractions containing phosphazomycin C are collected, concentrated in vacuo, and lyophilized. Further purification is achieved through Sephadex LH-20 chromatography with 50% aqueous acetone .
Industrial Production Methods
Industrial production of phosphazomycin C2 involves large-scale fermentation processes. The production medium typically includes corn starch, glucose, soybean flour, beer yeast, meat extract, and sodium chloride. The culture broth is processed through filtration, extraction, and chromatography to isolate and purify phosphazomycin C2 .
化学反応の分析
Types of Reactions
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to react with acetic anhydride in pyridine to form a diacetyl derivative .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like acetic anhydride and pyridine.
Major Products Formed
The major products formed from these reactions include various derivatives of phosphazomycin C2, such as diacetyl derivatives and other acylated forms .
科学的研究の応用
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate has a wide range of scientific research applications:
作用機序
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate exerts its effects by inhibiting protein phosphatase 2A (PP2A), a key enzyme involved in cellular signaling pathways. The compound covalently modifies the cysteine-269 residue of the PP2Ac-subunit, leading to the inhibition of the enzyme’s activity. This inhibition disrupts various cellular processes, resulting in antifungal and antitumor effects .
類似化合物との比較
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate is structurally similar to other compounds in the phosphazomycin family, such as phosphazomycin A and phosphazomycin B. These compounds share common structural moieties, including an α,β-unsaturated δ-lactone, an amino group, phosphate ester, conjugated diene, and a cyclohexane ring. they differ in the acyl substituent at the C-18 hydroxyl position .
List of Similar Compounds
- Phosphazomycin A
- Phosphazomycin B
- Phospholine
- Leustroducsin
This compound stands out due to its unique acyl substituent, which contributes to its specific antifungal and antitumor activities .
特性
CAS番号 |
126688-54-8 |
|---|---|
分子式 |
C30H48NO10P |
分子量 |
613.7 g/mol |
IUPAC名 |
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate |
InChI |
InChI=1S/C30H48NO10P/c1-4-21(3)29(34)39-25-12-8-10-22(19-25)9-6-7-11-24(32)20-27(41-42(36,37)38)30(35,17-18-31)16-15-26-23(5-2)13-14-28(33)40-26/h6-7,9,11,13-16,21-27,32,35H,4-5,8,10,12,17-20,31H2,1-3H3,(H2,36,37,38)/b9-6+,11-7+,16-15+ |
InChIキー |
IEXHVRAIBNTGPA-ZWDVXTLWSA-N |
SMILES |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)C(C)CC)O)OP(=O)(O)O)O |
異性体SMILES |
CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C/C=C/C2CCCC(C2)OC(=O)C(C)CC)O)OP(=O)(O)O)O |
正規SMILES |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)C(C)CC)O)OP(=O)(O)O)O |
Key on ui other cas no. |
126688-54-8 |
同義語 |
phosphazomycin C2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4H-Cyclopenta[def]phenanthren-4-one](/img/structure/B144189.png)










